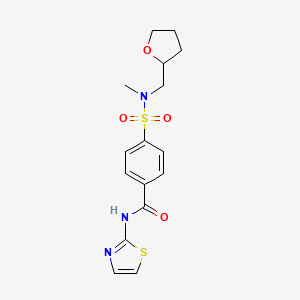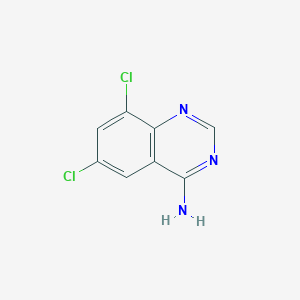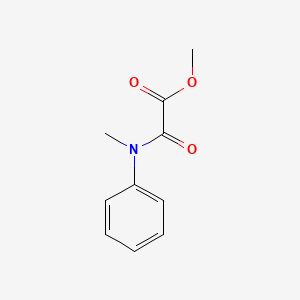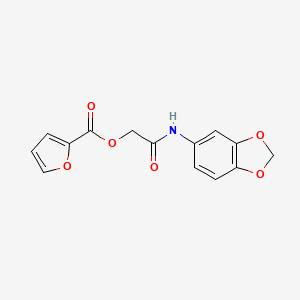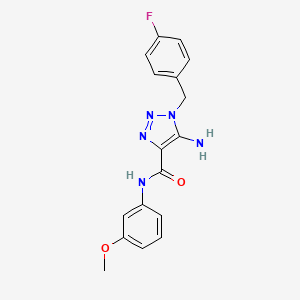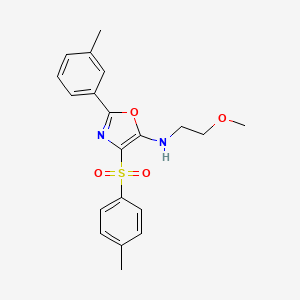
N-(2-methoxyethyl)-2-(m-tolyl)-4-tosyloxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-2-(m-tolyl)-4-tosyloxazol-5-amine is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Palladium(II) and Platinum(II) Complexes with Anticancer Potential
Research has explored the synthesis of Palladium(II) and Platinum(II) complexes containing benzimidazole ligands, aiming to develop potential anticancer compounds. These complexes have been characterized using physico-chemical techniques and theoretical calculations, revealing square-planar geometries around the metallic center. These compounds showed promising activity against breast cancer (MCF-7), Colon Carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2) cell lines, comparable to cisplatin (Ghani & Mansour, 2011).
Synthesis of Antimicrobial 1,2,4-Triazole Derivatives
Another study focused on the synthesis of novel 1,2,4-triazole derivatives, starting from various ester ethoxycarbonylhydrazones with primary amines. These compounds were evaluated for their antimicrobial activities, showing good or moderate activities against test microorganisms. This research highlights the utility of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Removal of Environmental Contaminants
The removal of sulfamethoxazole, a persistent organic pollutant from aqueous solutions, has been investigated using cleaner techniques. The study provides a comprehensive overview of the occurrence, destiny, toxicity effects, and various materials involved in removal technologies. It emphasizes the significance of developing sustainable technology for removing such toxic contaminants, contributing to environmental protection (Prasannamedha & Kumar, 2020).
Electrochemical Degradation of Aromatic Amines
A study on the electrochemical oxidation of aromatic amines using boron-doped diamond electrodes demonstrated efficient degradation, with significant removals of chemical oxygen demand (COD) and total organic carbon (TOC). This research presents an effective method for treating wastewater containing aromatic amines, showcasing the application of advanced oxidation processes in environmental cleanup (Pacheco et al., 2011).
Functional Modification of Hydrogels for Medical Applications
The radiation-induced modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reaction with various aliphatic and aromatic amines has been explored. The modified polymers showed enhanced thermal stability and promising antibacterial and antifungal activities, indicating their potential use in medical applications (Aly & El-Mohdy, 2015).
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-14-7-9-17(10-8-14)27(23,24)20-19(21-11-12-25-3)26-18(22-20)16-6-4-5-15(2)13-16/h4-10,13,21H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREQMTLLEPGKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2533318.png)
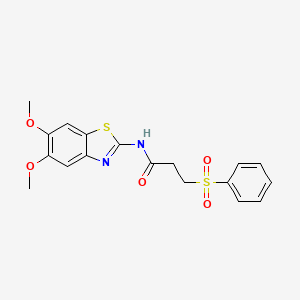

![4-(3-fluorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2533322.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,4-dimethoxy-N-methylbenzamide](/img/structure/B2533323.png)
